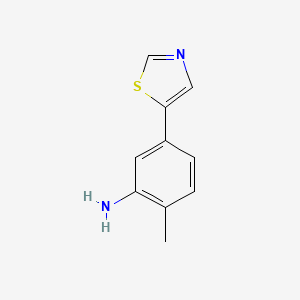

2-Methyl-5-(1,3-thiazol-5-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

2-methyl-5-(1,3-thiazol-5-yl)aniline |

InChI |

InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3 |

InChI Key |

NQHDRVGFBHUDMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CS2)N |

Origin of Product |

United States |

Reaction Mechanisms and Pathways

Mechanistic Elucidation of Cross-Coupling Reactions Relevant to Thiazolyl-Aniline Formation

The formation of the C-C bond between the aniline (B41778) and thiazole (B1198619) rings is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. masterorganicchemistry.comwikipedia.org This process involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction begins with a coordinatively unsaturated Pd(0) species. nih.govlibretexts.org

Oxidative Addition : This is often the rate-determining step. nih.gov The Pd(0) catalyst reacts with an aryl halide (e.g., a halogenated aniline derivative), inserting itself into the carbon-halogen bond. This process increases the coordination number and formally oxidizes the palladium center from Pd(0) to Pd(II). libretexts.orglibretexts.orgyoutube.com The reaction is facilitated by electron-rich metal centers and is generally observed in coordinatively unsaturated complexes. libretexts.org

Transmetalation : The resulting Pd(II) complex then reacts with an organometallic nucleophile, such as a thiazole-boronic acid in a Suzuki reaction. nih.gov The thiazole group is transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) intermediate with both the aniline and thiazole fragments attached. wikipedia.org

Reductive Elimination : This is the final step, where the two organic fragments (the methyl-aniline and the thiazole) are eliminated from the palladium center, forming the desired C-C bond of the final product. libretexts.org This step is the reverse of oxidative addition and results in the reduction of the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com For reductive elimination to occur, the ligands must typically be in a cis position relative to each other on the metal center. libretexts.org

This catalytic cycle is a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon bonds. youtube.com

For instance, phosphine (B1218219) ligands are commonly used in Suzuki-Miyaura couplings. nih.gov The steric bulk and electron-donating ability of the ligand are crucial factors. nih.govscirp.org Bulky, electron-rich phosphine ligands can promote the oxidative addition step and facilitate the final reductive elimination, leading to higher catalytic activity. nih.gov Thiazole-based ligands have also been developed for palladium(II) Suzuki-Miyaura catalysts, demonstrating compatibility with a wide range of functional groups. scholaris.caresearchgate.net

Interestingly, in some cases involving heterocyclic substrates, the reaction can proceed efficiently without an external ligand. In the synthesis of sterically hindered 2-arylbenzothiazoles, the nitrogen atom of the benzothiazole (B30560) ring itself is thought to coordinate with the palladium catalyst. This internal coordination facilitates the rate-limiting oxidative addition step, leading to the formation of a palladacyclic intermediate and promoting the reaction. nih.gov This suggests that the thiazole nitrogen in precursors to 2-Methyl-5-(1,3-thiazol-5-yl)aniline could play a similar role, potentially reducing the need for external ligands under certain conditions.

| Ligand Property | Effect on Catalytic Cycle | Example/Observation | Reference |

|---|---|---|---|

| Steric Bulk | Promotes reductive elimination by creating a sterically crowded metal center. | Bulky phosphine ligands like SPhos show high activity. | nih.gov |

| Electron-Donating Ability | Increases electron density on the metal, facilitating oxidative addition. | Electron-rich phosphines enhance catalyst efficacy. | nih.govscirp.org |

| Bidentate vs. Monodentate | Affects the stability and geometry of the catalytic complex. | NHC ligands have shown superior performance over phosphine ligands in certain reactions. | nih.gov |

| Substrate as Ligand | Internal coordination from a heterocycle can facilitate oxidative addition in "ligand-free" systems. | Benzothiazole nitrogen coordinates to palladium, forming a palladacycle. | nih.gov |

Substituents on the reacting partners can exert significant electronic and steric effects on the reaction. The methyl group on the aniline ring in this compound is an electron-donating group. This property can influence the rate of oxidative addition. Generally, electron-rich aryl halides tend to undergo oxidative addition more rapidly. ox.ac.uk

The position of the methyl group also dictates the regioselectivity of the coupling reaction, ensuring the formation of the desired isomer. In synthetic design, the placement of substituents is a fundamental strategy for directing bond formation. masterorganicchemistry.com The presence of substituents can also impact the stability and reactivity of intermediates. For example, in the study of functionalized alkylzinc reagents for Negishi couplings, the structure of the reagent, including its substituents, has a pronounced effect on its stability and subsequent reactivity. nih.gov

Investigation of Electron-Withdrawing Group Influence in Ring Formation

The synthesis of the thiazole ring itself, often achieved through methods like the Hantzsch synthesis, is also subject to substituent effects. nih.govresearchgate.net The Hantzsch synthesis typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net

The presence of electron-withdrawing groups (EWGs) on the precursors can influence the reaction. For instance, structure-activity relationship analyses of some thiazole derivatives have shown that the presence of an EWG on a benzene (B151609) ring attached to the thiazole moiety can be beneficial for biological activity, suggesting it is a tolerated or even desired feature in the synthesis. nih.gov However, in other contexts, strong EWGs on a thiazole-phenyl moiety have been found to reduce electron atmosphere density, leading to a dramatic loss of activity. science.gov This implies that the electronic nature of substituents must be carefully balanced to achieve the desired synthetic outcome and product properties. Theoretical calculations on 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles have also shown that introducing an EWG into the 2-aryl group can decrease fluorescence quantum yields, indicating a direct influence on the electronic structure of the thiazole system. researchgate.net

Postulated Mechanisms for One-Pot Synthetic Sequences

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. nih.gov Several one-pot methods for synthesizing thiazole derivatives have been reported, and their mechanisms offer insight into potential pathways for forming complex structures like thiazolyl-anilines. ekb.egnih.gov

A common strategy involves the in-situ formation of a key intermediate that immediately reacts further. For example, a one-pot, four-step procedure for thiazol-2(3H)-imine derivatives involves:

Bromination of an α-active methylene (B1212753) ketone.

Treatment with potassium thiocyanate (B1210189) to form a thiocyano intermediate.

Condensation with a primary amine.

Intramolecular cyclization to form the thiazole ring. ekb.eg

Another postulated mechanism for a three-component reaction to form thiazole derivatives involves the initial reaction between a starting precursor (e.g., 2-(2-benzylidenehydrazinyl)-4-methylthiazole) and thiosemicarbazide, which then reacts with a third component like a hydrazonoyl chloride or phenacyl bromide to yield the final product. nih.govresearchgate.net These sequences rely on the controlled and sequential reactivity of multiple components within a single reaction vessel.

Intermediates Characterization in Multi-Step Syntheses

In multi-step syntheses, the isolation and characterization of intermediates are vital for confirming the reaction pathway and optimizing subsequent steps. However, some modern techniques, like continuous flow synthesis, may proceed without the isolation of intermediates. nih.gov

When intermediates are characterized, standard analytical techniques are employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms. researchgate.net For example, specific signals can be attributed to protons on the thiazole ring or the methyl group on the aniline ring. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies the functional groups present in the molecule based on their characteristic vibrational frequencies, such as C=N or C=C bonds within the heterocyclic rings. researchgate.netorientjchem.org

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with their interactions, a complete structural map can be constructed.

The ¹H NMR spectrum of 2-Methyl-5-(1,3-thiazol-5-yl)aniline is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aniline (B41778) Protons: The substituted benzene (B151609) ring contains three aromatic protons. The proton positioned between the methyl and amino groups would likely appear as a singlet or a narrowly split doublet. The other two protons would exhibit meta-coupling, appearing as distinct signals in the aromatic region, typically between δ 6.5 and 7.5 ppm. researchgate.net

Thiazole (B1198619) Protons: The 1,3-thiazole ring has two protons. The proton at the C2 position is expected to be a singlet at a downfield position (around δ 8.5-9.0 ppm) due to the adjacent electronegative nitrogen and sulfur atoms. The proton at the C4 position would also be a singlet, appearing slightly more upfield (around δ 7.5-8.0 ppm).

Methyl Protons: The methyl group (-CH₃) attached to the aniline ring is expected to produce a sharp singlet signal in the upfield region, typically around δ 2.0-2.5 ppm. libretexts.org

Amine Protons: The amino group (-NH₂) protons generally appear as a broad singlet. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but typically falls within the δ 3.5-5.0 ppm range. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.0 - 2.5 | Singlet (s) |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) |

| Aniline-H | 6.5 - 7.5 | Multiplet (m) |

| Thiazole-H (C4) | 7.5 - 8.0 | Singlet (s) |

| Thiazole-H (C2) | 8.5 - 9.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Carbon Framework

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals.

Aniline Carbons: The six carbons of the substituted benzene ring will have chemical shifts in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C1) is expected to be significantly shielded, while the carbon attached to the electron-withdrawing thiazole group (C5) will be deshielded. The carbon bearing the methyl group (C2) will also be downfield. researchgate.net

Thiazole Carbons: The three carbons of the thiazole ring are expected in the range of δ 115-160 ppm. The C2 carbon, positioned between the nitrogen and sulfur atoms, would be the most downfield. The C5 carbon, attached to the aniline ring, and the C4 carbon would appear at intermediate shifts within this range. asianpubs.org

Methyl Carbon: The methyl carbon signal is expected to appear in the upfield aliphatic region, typically around δ 15-25 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| Aniline Ring Carbons | 110 - 150 |

| Thiazole Ring Carbons | 115 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, COSY would primarily show correlations between the coupled protons on the aniline ring, helping to determine their relative positions. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal (e.g., from the methyl, aniline, and thiazole groups) to its corresponding carbon signal. sdsu.edu

Correlations from the methyl protons to the adjacent carbons on the aniline ring (C1, C2, C3).

Correlations between the thiazole protons and the aniline carbon at the point of attachment (C5).

Correlations between the aniline protons and the thiazole carbons, further confirming the link between the two ring systems. sdsu.edu

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms in the molecule. nih.govbeilstein-journals.org

Aniline Nitrogen (-NH₂): The chemical shift of the nitrogen in substituted anilines is sensitive to the electronic nature of the ring substituents. For this compound, the amino nitrogen is expected to resonate in a characteristic range for primary aromatic amines. researchgate.netacs.orgresearchgate.net

Thiazole Nitrogen (-N=): The sp²-hybridized nitrogen in the thiazole ring would have a distinct chemical shift, typically found significantly downfield compared to the aniline nitrogen, in a region characteristic of pyridine-like nitrogens. acs.orgscience-and-fun.de The precise chemical shift provides insight into the electronic structure of the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact. chemguide.co.uk

The nominal molecular weight of this compound (C₁₀H₁₀N₂S) is 190 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 190.

Common fragmentation pathways for such a molecule could include:

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the methylaniline cation and the thiazole radical, or vice versa.

Loss of small molecules: Fragmentation may involve the loss of HCN from the aniline ring or fragmentation of the thiazole ring, which can lose constituents like HCSN or a methyl radical. researchgate.netarkat-usa.org

α-Cleavage: For the aniline portion, cleavage of the bond alpha to the nitrogen atom can occur. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. lcms.cz

The calculated monoisotopic mass for C₁₀H₁₀N₂S is 190.0565 Da. An HRMS measurement yielding a value very close to this would confirm the elemental composition, distinguishing it from any other potential compounds with the same nominal mass but a different atomic makeup.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value | Information Provided |

| Nominal Mass (MS) | 190 | Molecular Weight |

| Molecular Ion (M⁺) | m/z 190 | Confirmation of Molecular Weight |

| Exact Mass (HRMS) | 190.0565 Da | Confirmation of Elemental Formula (C₁₀H₁₀N₂S) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While a definitive spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be inferred from the known spectral data of its constituent moieties: the aniline ring, the thiazole ring, and the methyl group. researchgate.netwikieducator.orgresearchgate.net

The primary aniline amine group (-NH₂) is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. wikieducator.org The presence of two bands is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. nist.gov An N-H bending vibration is also anticipated around 1600 cm⁻¹. wikieducator.org The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1250-1335 cm⁻¹ region. wikieducator.org

The aromatic rings (both aniline and thiazole) will produce several characteristic bands. C-H stretching vibrations on the aromatic rings are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings typically occur in the 1400-1600 cm⁻¹ region. researchgate.net The thiazole ring, specifically, has characteristic ring vibration modes. researchgate.net The methyl group (-CH₃) attached to the aniline ring would be identified by its C-H stretching vibrations, typically found just below 3000 cm⁻¹.

A summary of the expected key IR absorption bands for this compound is presented below.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching |

| > 3000 | Aromatic C-H | C-H Stretching |

| < 3000 | Methyl (-CH₃) | C-H Stretching |

| ~1600 | Amine (-NH₂) | N-H Bending |

| 1400 - 1600 | Aromatic Rings | C=C and C=N Ring Stretching |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Conformation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related thiazole derivatives provides insight into the expected structural features. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netresearchgate.net

For a molecule like this compound, XRD would precisely define the dihedral angle between the planes of the aniline and thiazole rings, which is a critical conformational parameter. The analysis would also detail intermolecular interactions, such as hydrogen bonds involving the amine group's hydrogen atoms and the thiazole's nitrogen or sulfur atoms, which dictate the crystal packing. nih.gov For instance, in the crystal structure of a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, dimers are formed via N—H⋯O hydrogen bonds, which then connect into layers. nih.gov Similar N-H⋯N or N-H⋯S interactions could be expected in the crystal packing of the title compound.

The crystallographic data for a representative thiazole derivative, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, illustrates the type of information obtained from an XRD study. researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Thiazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4219 (13) |

| b (Å) | 9.9620 (12) |

| c (Å) | 12.4307 (15) |

| β (°) | 90.916 (11) |

| Volume (ų) | 1042.8 (2) |

| Z | 4 |

This data allows for the complete and unambiguous determination of the molecule's solid-state structure and conformation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. materialsciencejournal.org These descriptors provide a conceptual framework for understanding reactivity trends.

Ionization Potential (I) and Electron Affinity (A) : Approximated by Koopmans' theorem, I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Global Softness (S) : The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Global Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a molecule. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of 2-Methyl-5-(1,3-thiazol-5-yl)aniline with other related compounds, aiding in the design of molecules with specific electronic properties.

Table 5: Calculated Global Reactivity Descriptors Note: These values are derived from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.65 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Electronegativity (χ) | (I+A)/2 | 3.30 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |

| Global Softness (S) | 1/η | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/2η | 2.32 eV |

Electrophilicity and Nucleophilicity Indices

A thorough computational analysis would typically involve the calculation of global reactivity descriptors based on Density Functional Theory (DFT). These indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. Nucleophilicity indices, in turn, help in predicting how a molecule will behave as a nucleophile.

Currently, no published data is available for the calculated electrophilicity and nucleophilicity indices of this compound. Such data would be presented in a table similar to the hypothetical example below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

Fukui Functions for Site Selectivity Prediction

Fukui functions are local reactivity descriptors that are crucial for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom in this compound, one could identify the specific atoms most likely to participate in chemical reactions.

A comprehensive search has not yielded any studies that have calculated the Fukui functions for this compound. This analysis would be essential for understanding its regioselectivity in various chemical transformations.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states.

The synthesis of arylthiazoles often involves cross-coupling reactions. Theoretical modeling of these pathways for this compound would provide valuable insights into the reaction mechanism, catalyst behavior, and factors influencing reaction yield and selectivity. No such computational models specific to the synthesis of this compound are currently documented.

Detailed energy profiles, mapping the energy changes along a reaction coordinate, are fundamental to understanding the kinetics and thermodynamics of a synthetic route. These profiles help in identifying the rate-determining step and optimizing reaction conditions. At present, there are no published energy profiles for the key synthetic steps leading to this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. This technique provides information on the preferred three-dimensional structures, flexibility, and intramolecular interactions. For this compound, MD simulations could reveal how the aniline (B41778) and thiazole (B1198619) rings are oriented relative to each other and how this orientation influences the molecule's properties. However, no MD simulation studies for this specific compound have been found in the reviewed literature.

Synthesis and Advanced Structural Characterization of Thiazolyl Aniline Architectures

Synthesis of Analogues with Varied Substitution Patterns on the Aniline (B41778) Ring

The synthesis of analogues bearing different substituents on the aniline ring can be strategically accomplished by employing appropriately substituted anilines as starting materials. A common approach involves utilizing a multi-step sequence that begins with a substituted 2-methylaniline. For instance, commercially available anilines with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen, nitro) groups can be used.

A general synthetic pathway commences with the diazotization of the substituted aniline, followed by a Sandmeyer reaction to introduce a functional group handle, such as a bromine atom, which can then be elaborated. The core thiazole (B1198619) ring is often constructed using the well-established Hantzsch thiazole synthesis. mdpi.comchemhelpasap.com This involves the condensation of an α-haloketone with a thioamide. To generate analogues of 2-methyl-5-(1,3-thiazol-5-yl)aniline, one could start from a series of 4-substituted-2-methylanilines. These precursors can be converted into the corresponding α-bromoacetyl derivatives, which are then cyclized with a suitable thioamide, such as thioformamide (B92385), to yield the desired 5-arylthiazole structure.

An alternative strategy involves direct C-H functionalization, a modern and efficient method for creating C-C bonds. Palladium-catalyzed direct arylation can be used to couple a pre-functionalized aniline derivative with a thiazole ring, avoiding the need for harsh reaction conditions and improving atom economy. researchgate.net

Below is a representative table of potential analogues and the synthetic strategies that could be employed for their synthesis.

| Analogue Name | Aniline Substituent (Position) | Proposed Synthetic Strategy | Key Precursor |

|---|---|---|---|

| 4-Fluoro-2-methyl-5-(1,3-thiazol-5-yl)aniline | Fluoro (4) | Hantzsch synthesis | 4-Fluoro-2-methylaniline |

| 4-Chloro-2-methyl-5-(1,3-thiazol-5-yl)aniline | Chloro (4) | Hantzsch synthesis | 4-Chloro-2-methylaniline |

| 4-Methoxy-2-methyl-5-(1,3-thiazol-5-yl)aniline | Methoxy (4) | Hantzsch synthesis | 4-Methoxy-2-methylaniline |

| 2-Methyl-4-nitro-5-(1,3-thiazol-5-yl)aniline | Nitro (4) | Hantzsch synthesis | 2-Methyl-4-nitroaniline |

| N,N-dimethyl-2-methyl-5-(1,3-thiazol-5-yl)aniline | Dimethylamino (N1) | Reductive amination of the parent aniline | This compound |

Synthesis of Analogues with Varied Substitution Patterns on the Thiazole Ring

Modifying the substitution pattern on the thiazole ring offers another avenue for creating structural diversity. The Hantzsch thiazole synthesis is exceptionally versatile for this purpose, as the choice of the α-halocarbonyl compound and the thioamide dictates the substituents at the C4 and C2 positions of the thiazole ring, respectively. nih.govresearchgate.net

To synthesize analogues substituted at the C2 position, a common precursor such as 2-bromo-1-(3-amino-4-methylphenyl)ethan-1-one can be reacted with a variety of thioamides. For example, using thioacetamide (B46855) instead of thioformamide would introduce a methyl group at the C2 position. Similarly, using substituted thioureas can lead to the formation of 2-aminothiazole (B372263) derivatives. nih.gov

For substitutions at the C4 position, the synthetic route would involve modifying the α-halocarbonyl component. Instead of an α-bromoacetyl group, one could use an α-bromopropionyl or α-bromobutyryl group to install methyl or ethyl substituents at the C4 position, respectively.

Post-synthesis modification of the thiazole ring is also a viable strategy. Halogenation of the thiazole ring, typically at the C5 position if unsubstituted, can produce a halo-thiazole intermediate. jocpr.com This intermediate can then undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce a wide array of functional groups. researchgate.netjocpr.com

The following table outlines several potential analogues with varied thiazole substitution patterns.

| Analogue Name | Thiazole Substituent (Position) | Proposed Synthetic Strategy | Key Reagents |

|---|---|---|---|

| 2-Methyl-5-(2-methyl-1,3-thiazol-5-yl)aniline | Methyl (2) | Hantzsch synthesis | α-bromoacetyl precursor + Thioacetamide |

| 5-(2-Amino-1,3-thiazol-5-yl)-2-methylaniline | Amino (2) | Hantzsch synthesis | α-bromoacetyl precursor + Thiourea (B124793) |

| 2-Methyl-5-(4-methyl-1,3-thiazol-5-yl)aniline | Methyl (4) | Hantzsch synthesis | α-bromopropionyl precursor + Thioformamide |

| 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylaniline | Dimethyl (2,4) | Hantzsch synthesis | α-bromopropionyl precursor + Thioacetamide |

| 5-(2-Phenyl-1,3-thiazol-5-yl)-2-methylaniline | Phenyl (2) | Hantzsch synthesis | α-bromoacetyl precursor + Thiobenzamide |

Development of Fused and Bridged Heterocyclic Systems Incorporating the Thiazolyl-Aniline Moiety

The thiazolyl-aniline core is an excellent precursor for constructing more complex, polycyclic heterocyclic systems. The amino group on the aniline ring, along with the adjacent aromatic protons, provides the necessary functionality for annulation reactions to form fused rings.

One common strategy is the Skraup-Doebner-von Miller reaction or related quinoline (B57606) syntheses. By reacting this compound with α,β-unsaturated aldehydes or ketones under acidic conditions, one can construct a fused quinoline ring, leading to a thiazolo[5,4-f]quinoline (B15495243) system. The specific reagents and conditions would determine the substitution pattern on the newly formed ring.

Another approach involves the synthesis of fused pyrimidines or pyridines. beilstein-journals.org For example, condensation of the aminophenylthiazole with β-dicarbonyl compounds or their equivalents can lead to pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org Similarly, reaction with appropriate bielectrophilic reagents can be used to build other fused azine systems. For instance, reacting the amino group with an α-bromoketone followed by intramolecular cyclization can lead to fused imidazole (B134444) or pyrazine (B50134) rings. mdpi.commdpi.com The synthesis of imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines from related precursors has been well-documented, demonstrating the feasibility of such cyclization strategies. nih.govmdpi.com

These reactions significantly expand the chemical space accessible from the simple thiazolyl-aniline scaffold, leading to rigid, planar molecules with potentially novel properties.

| Fused System Name | Core Structure | General Synthetic Approach | Key Reagents/Conditions |

|---|---|---|---|

| Thiazolo[5,4-f]quinoline | Quinoline fused to aniline ring | Skraup or Doebner-von Miller reaction | Glycerol, sulfuric acid, oxidant |

| Thiazolo[5,4-f]imidazo[1,2-a]pyridine | Imidazopyridine fused to aniline ring | Multi-step condensation/cyclization | α-haloketone, subsequent cyclization |

| Thiazolo[5,4-f]quinazoline | Quinazoline fused to aniline ring | Reaction with orthoesters or formamide | Triethyl orthoformate, acid catalyst |

| Benzo[f]thiazolo[5,4-b]quinoxaline | Quinoxaline fused to aniline ring | Condensation with a 1,2-dicarbonyl compound | Benzil, acetic acid |

Stereoselective Synthesis of Chiral Thiazolyl-Aniline Derivatives

The introduction of chirality into thiazolyl-aniline derivatives is essential for applications where specific stereoisomers are required. Asymmetric synthesis can be achieved through several established methodologies, although specific applications to the this compound core are not widely reported. General principles can, however, be applied to devise viable synthetic routes.

One approach is to use a chiral auxiliary. For example, a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinylimine. Stereoselective addition of an organometallic reagent to this imine, followed by removal of the auxiliary, can generate a chiral amine. nih.gov This strategy could be adapted to introduce a chiral center on a substituent attached to either the aniline or thiazole ring.

Catalytic asymmetric reduction is another powerful tool. mdpi.com A prochiral precursor, such as an enamine or imine derived from the thiazolyl-aniline scaffold, could be hydrogenated using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to produce one enantiomer in high excess. mdpi.com

A third strategy involves starting from the chiral pool. A readily available chiral starting material, such as an amino acid, can be incorporated into the structure. nih.gov For example, the aniline nitrogen could be acylated with a protected chiral amino acid, thereby introducing a stereocenter.

Finally, if bulky substituents are introduced at positions ortho to the bond connecting the aniline and thiazole rings, atropisomerism may arise due to hindered rotation. Separation of the resulting atropisomers would yield enantiomerically pure, axially chiral molecules.

A hypothetical route to a chiral derivative is outlined below:

Synthesis of a precursor molecule, for example, 5-(1,3-thiazol-5-yl)-2-methyl-N-(pyridin-2-ylmethylene)aniline.

Asymmetric addition of an organometallic reagent (e.g., MeLi) in the presence of a chiral ligand to the imine bond.

This would create a chiral center at the carbon atom attached to the aniline nitrogen, yielding a chiral secondary amine derivative.

This general approach highlights how established methods in asymmetric synthesis can be applied to create novel, chiral thiazolyl-aniline structures. nih.gov

Future Directions in 2 Methyl 5 1,3 Thiazol 5 Yl Aniline Research

Development of More Sustainable and Atom-Economical Synthetic Routes

One promising approach is the use of biocatalysts, such as lipases, in aqueous media, potentially accelerated by techniques like ultrasound irradiation. nih.gov This methodology offers an environmentally friendly alternative to traditional synthetic pathways. nih.gov The goal is to achieve high yields and reaction rates under mild conditions, avoiding the need for toxic organic solvents and wasteful catalysts. nih.gov

Furthermore, the concept of atom economy, which maximizes the incorporation of all reactant atoms into the final product, is a driving force for innovation. mdpi.comrsc.org Research is expected to focus on designing synthetic sequences that minimize the formation of byproducts. This includes the development of one-pot reactions and tandem processes where multiple transformations occur in a single reaction vessel, thereby reducing purification steps and solvent usage. researchgate.net For instance, the synthesis of substituted benzimidazoles from o-nitroanilines and aryl methanols using elemental sulfur and an amine showcases a move towards avoiding expensive and sensitive substrates. researchgate.net

Application of Machine Learning in Retrosynthesis and Reaction Prediction

Advanced In-situ Spectroscopic Monitoring of Reaction Pathways

To gain a deeper understanding of the reaction mechanisms involved in the synthesis of 2-Methyl-5-(1,3-thiazol-5-yl)aniline, advanced in-situ spectroscopic techniques are becoming indispensable. These methods allow for real-time monitoring of reactant concentrations, intermediates, and products directly within the reaction vessel. analytik.newsmdpi.com

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a continuous stream of data on the progress of a reaction. analytik.newsquizgecko.compaulrpalmer.com For example, a fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probe can be used to study the formation of intermediates like diazonium salts in real-time, enabling the optimization of reaction parameters and ensuring safety, especially for exothermic reactions. mdpi.comnih.gov

Low-field NMR spectroscopy is also emerging as a powerful tool for real-time chemical analysis in continuous flow processes, enhancing quality control and process understanding. analytik.news The data gathered from these in-situ techniques can be used to build kinetic models of the reaction, leading to a more profound understanding of the underlying mechanisms and facilitating a more rational approach to process development and scale-up. mdpi.com

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of the thiazole (B1198619) and aniline (B41778) moieties within this compound often involves challenging bond formations. Future research will focus on the discovery and application of novel catalytic systems to facilitate these transformations with higher efficiency and selectivity.

This includes the development of new metal-based catalysts, organocatalysts, and biocatalysts. nih.govresearchgate.net For instance, the use of lipase (B570770) as a biocatalyst for the synthesis of 2,4-disubstituted thiazole derivatives represents an innovative and green approach. nih.gov Research into new ligands for metal catalysts, such as palladium, iridium, and copper, can lead to improved performance in cross-coupling reactions, which are often employed in the synthesis of such complex molecules. researchgate.net

Furthermore, catalyst- and additive-free methods are being explored to simplify reaction protocols and reduce environmental impact. nih.gov The development of catalytic systems that can operate under milder conditions, in greener solvents, and with lower catalyst loadings will be a key area of focus.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel derivatives of this compound as, for example, kinase inhibitors, will increasingly rely on the tight integration of computational and experimental methods. nih.govscispace.com This synergistic approach allows for the in-silico design and evaluation of new compounds before their synthesis, saving significant time and resources. nih.govplos.org

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity and selectivity of potential inhibitors. nih.govnih.gov These methods provide insights into the molecular interactions between the ligand and the target protein, guiding the design of more potent and selective drug candidates. nih.govacs.org

The predictions from computational models are then validated through experimental testing. plos.org This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is a powerful strategy for accelerating the drug discovery process. plos.orgpurdue.edu By combining these approaches, researchers can more effectively explore the chemical space around the this compound scaffold to develop next-generation therapeutics.

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-5-(1,3-thiazol-5-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary approaches are documented:

- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and energy. For example, nitrile intermediates can be synthesized using microwave irradiation with iodine and ammonia .

- Classical methods : Utilize coupling reactions between substituted anilines and thiazole derivatives. For instance, amidoximes react with isatoic anhydrides in NaOH–DMSO at ambient temperatures to yield structurally diverse anilines without protective groups . Key Considerations :

-

Solvent choice (e.g., DMSO stabilizes intermediates but may complicate purification).

-

Catalytic conditions (e.g., sodium azide for tetrazole ring formation ).

Table 1 : Comparison of Synthetic RoutesMethod Conditions Yield Range Purity Considerations Reference Microwave-assisted I₂, NH₃, MW irradiation Moderate Requires rigorous drying NaOH–DMSO coupling Ambient temperature, no PG* High Minimal byproducts *PG = Protective Groups

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Hazard Classification : Classified as skin corrosion/irritation (Category 2) and eye damage/irritation (Category 2A). Use nitrile gloves and safety goggles .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged storage due to instability risks .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques validate the structural and chemical properties of this compound?

Methodological Answer :

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., Acta Crystallographica studies on similar aniline derivatives ).

- Spectroscopy :

- NMR : Distinguishes aromatic protons and confirms substitution patterns.

- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .

- Chromatography : HPLC with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer :

- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites. For example, studies on azo dyes use HOMO-LUMO gaps to assess redox activity .

- MD Simulations : Simulate solvent interactions to optimize reaction media (e.g., DMSO’s role in stabilizing intermediates ).

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm molecular weight and functional groups. For example, discrepancies in NH₂ peaks can be resolved via 2D-COSY NMR .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors to distinguish between tautomeric forms .

- Collaborative Databases : Compare data with crystallographic repositories (e.g., CCDC) to validate structural assignments .

Q. What mechanistic insights explain byproduct formation during synthesis under varying catalytic conditions?

Methodological Answer :

- Side Reactions :

- Oxidation : Aerial oxidation of the aniline group forms nitro derivatives. Use inert atmospheres (N₂/Ar) to suppress this .

- Dimerization : Thiazole-thiazole coupling under acidic conditions. Monitor pH and employ scavengers (e.g., molecular sieves) .

- Catalyst Screening : Test transition metals (e.g., CuI) to minimize unwanted pathways. For example, Cu-catalyzed couplings reduce dimerization in Suzuki-Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.